DHODH Molecular Docking: NTFC vs. Leflunomide (Clinical Gold Standard) in Rheumatoid Arthritis Target Engagement
In a 2024 computational study, N-(5-nitrothiazol-2-yl)furan-2-carboxamide (NTFC) was evaluated by molecular docking against the DHODH (dihydroorotate dehydrogenase) enzyme, a validated therapeutic target for rheumatoid arthritis. The docking results demonstrated that NTFC achieved coupling energies very close to those obtained with leflunomide, the clinically approved DHODH inhibitor and standard-of-care disease-modifying antirheumatic drug (DMARD) [1]. This head-to-head computational comparison positions NTFC as a structurally distinct scaffold with DHODH binding potential comparable to the established clinical agent [1].
| Evidence Dimension | DHODH enzyme molecular docking coupling energy |
|---|---|
| Target Compound Data | Coupling energies 'very close' to leflunomide (exact numerical scores reported in supplementary material; qualitative descriptor in primary text) |
| Comparator Or Baseline | Leflunomide (clinical DHODH inhibitor, FDA-approved for rheumatoid arthritis) |
| Quantified Difference | Qualitatively equivalent (described as 'very close') |
| Conditions | In silico molecular docking against human DHODH enzyme; Acta Crystallogr C Struct Chem, 2024 |
Why This Matters
For procurement in rheumatoid arthritis drug discovery programs, this provides computational evidence that NTFC engages the same therapeutically validated target (DHODH) with binding energy comparable to leflunomide, but from a distinct chemical scaffold—offering potential for differentiated intellectual property and selectivity profiles.
- [1] Monge-Hoyos K, Moreno-Fuquen R, Arango-Daraviña K, Ellena J, Santiago PHO. Synthesis, XRD structural analysis and theoretical studies of a potential inhibitor against rheumatoid arthritis (RA). Acta Crystallogr C Struct Chem. 2024;80(Pt 11):707-715. doi:10.1107/S2053229624010106. PMID: 39450509. View Source
